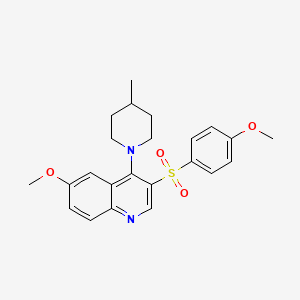

![molecular formula C15H13N5O2 B6503854 3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide CAS No. 1396685-17-8](/img/structure/B6503854.png)

3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides .

Synthesis Analysis

The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . For instance, to enhance the potency of certain compounds, derivatives were synthesized containing a similar structure, 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1HNMR, 13CNMR, and HRMS .Molecular Structure Analysis

The molecular structure of pyrazole-containing compounds enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate was determined by X-ray diffraction .Chemical Reactions Analysis

The activity of these compounds depends on the substituent on the phenyl group. The order of activity was found to be: electron-drawing group > neutral group > donor-drawing group . This result was similar to that of the substituted benzyl group on pyrazole .科学研究应用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Treatment of Hematological Disorders

The compound is also useful for treating hematological disorders such as sickle cell disease . This could be due to its potential to interact with the abnormal hemoglobin that causes the disease, although further research is needed to confirm this.

Treatment of Pulmonary Diseases

The compound has been found to be effective in the treatment of pulmonary diseases such as idiopathic pulmonary fibrosis . This could be due to its potential anti-inflammatory and anti-fibrotic properties.

Treatment of Hypoxia and Hypoxemia Conditions

The compound is also useful for treating hypoxia and hypoxemia conditions . These conditions, which involve low oxygen levels in the body or a specific region of the body, can be life-threatening, and the compound’s potential to improve oxygenation could be of significant therapeutic value.

Applications in Coordination Chemistry and Organometallic Chemistry

Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry . They can act as ligands, coordinating to metal atoms to form complex structures. This property can be exploited in various areas, from catalysis to materials science.

Applications in Agrochemistry

Pyrazoles are also used in agrochemistry . They can be used to synthesize various agrochemicals, including pesticides and herbicides. Their ability to interact with biological systems can make them effective in controlling pests and weeds.

Applications in Drug Discovery

Pyrazoles are widely used in drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals. Their diverse pharmacological effects make them valuable in the search for new therapeutic agents.

Applications in Green Synthesis and Microwave-Assisted Synthesis

Pyrazoles can be synthesized using green synthesis and microwave-assisted synthesis . These methods are more environmentally friendly and efficient than traditional methods, making them valuable in sustainable chemistry.

作用机制

Target of Action

Compounds with similar structures, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .

Mode of Action

It’s known that pyrazole-bearing compounds can interact with their targets in a variety of ways, leading to changes in cellular function .

Biochemical Pathways

Pyrazole derivatives have been shown to be involved in a wide range of biochemical reactions .

Result of Action

Similar compounds have been shown to have potent antileishmanial and antimalarial activities .

属性

IUPAC Name |

3-methoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-13-5-2-4-11(8-13)14(21)19-12-9-16-15(17-10-12)20-7-3-6-18-20/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSPEBDFQNKWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

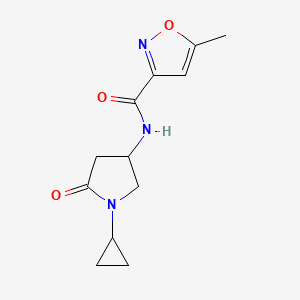

![N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503778.png)

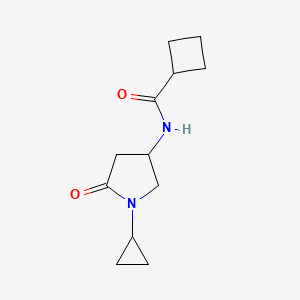

![N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B6503785.png)

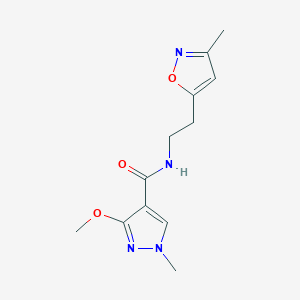

![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B6503791.png)

![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}-4-[(pyridin-2-yl)methyl]piperazine](/img/structure/B6503799.png)

![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B6503801.png)

![N-(3,3-diethoxypropyl)-5-{6-oxo-4-sulfanylidene-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-5-yl}pentanamide](/img/structure/B6503807.png)

![1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-3-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B6503812.png)

![7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503822.png)

![2-(3-chloro-4-fluorobenzenesulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B6503836.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl]-4-ethoxybenzamide](/img/structure/B6503862.png)